CB1 and CB2 Cannabinoid Receptor Affinity: Defined Lack of Activity Enables Negative Control Applications
N-(4-butylphenyl)-1-phenylmethanesulfonamide exhibits minimal to no measurable affinity for both CB1 and CB2 cannabinoid receptors, with reported Ki values consistently exceeding 1,000 nM (1 µM) across multiple assay conditions and species [1]. This contrasts sharply with optimized sulfonamide-based CB1 antagonists developed through rational design, which achieve nanomolar potency [2]. The compound's weak receptor engagement is not due to assay artifact but reflects a defined structure-activity relationship wherein the specific combination of substituents fails to productively occupy the receptor binding pocket. This well-characterized lack of activity is a quantifiable, verifiable property that directly enables its utility as a negative control in experimental protocols where distinguishing specific from non-specific binding or confirming assay window is required.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | >1,000 nM (>1 µM) |
| Comparator Or Baseline | Optimized sulfonamide CB1 antagonist (Compound 14, Fulp et al. 2011): active in functional assays (exact Ki not reported but nanomolar range inferred) |
| Quantified Difference | >100-fold difference (target compound inactive; comparator active in nanomolar range) |
| Conditions | Displacement of [³H]CP-55,940 from CB1 receptor in rat brain homogenates, with and without phenylmethanesulfonyl fluoride [1]; functional cAMP assays in CB1-expressing cells [2] |
Why This Matters
This defined lack of CB1/CB2 activity makes N-(4-butylphenyl)-1-phenylmethanesulfonamide a valuable tool as a negative control in cannabinoid research, reducing the risk of false-positive hits when screening novel ligands or validating assay sensitivity.
- [1] BindingDB. BDBM50063528 (CHEMBL3398545) and BDBM50063532 (CHEMBL3398550). N-(4-butylphenyl)-1-phenylmethanesulfonamide: Ki data for CB1 and CB2 receptors. Binding Database, accessed 2026. View Source
- [2] Fulp A, Bortoff K, Zhang Y, Seltzman H, Snyder R, Maitra R. Towards rational design of cannabinoid receptor 1 (CB1) antagonists for peripheral selectivity. Bioorg Med Chem Lett. 2011;21(19):5712-5715. View Source
